molecular formula C11H9FO3 B13559899 5-(4-fluorobenzoyl)dihydrofuran-2(3H)-one

5-(4-fluorobenzoyl)dihydrofuran-2(3H)-one

Katalognummer: B13559899
Molekulargewicht: 208.18 g/mol
InChI-Schlüssel: PDDNNINKMSWBKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4-fluorobenzoyl)dihydrofuran-2(3H)-one is an organic compound characterized by the presence of a fluorobenzoyl group attached to a dihydrofuranone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorobenzoyl)dihydrofuran-2(3H)-one typically involves the reaction of 4-fluorobenzoyl chloride with dihydrofuran-2(3H)-one under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to isolate the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

5-(4-fluorobenzoyl)dihydrofuran-2(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorine atom in the benzoyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in the formation of various substituted benzoyl derivatives.

Wissenschaftliche Forschungsanwendungen

5-(4-fluorobenzoyl)dihydrofuran-2(3H)-one has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 5-(4-fluorobenzoyl)dihydrofuran-2(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzoyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The dihydrofuranone ring may also contribute to the compound’s overall stability and reactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-fluorobenzoyl chloride: A precursor in the synthesis of 5-(4-fluorobenzoyl)dihydrofuran-2(3H)-one.

    Dihydrofuran-2(3H)-one: The core structure of the compound.

    4-fluorobenzyl alcohol: Another fluorinated benzoyl derivative with different functional properties.

Uniqueness

This compound is unique due to the combination of the fluorobenzoyl group and the dihydrofuranone ring. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds. The presence of the fluorine atom can enhance the compound’s stability and reactivity, making it valuable in various research applications.

Eigenschaften

Molekularformel

C11H9FO3

Molekulargewicht

208.18 g/mol

IUPAC-Name

5-(4-fluorobenzoyl)oxolan-2-one

InChI

InChI=1S/C11H9FO3/c12-8-3-1-7(2-4-8)11(14)9-5-6-10(13)15-9/h1-4,9H,5-6H2

InChI-Schlüssel

PDDNNINKMSWBKU-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)OC1C(=O)C2=CC=C(C=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.